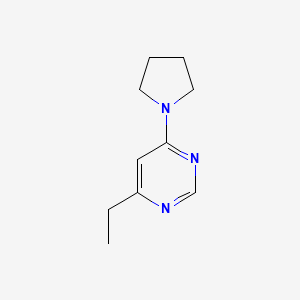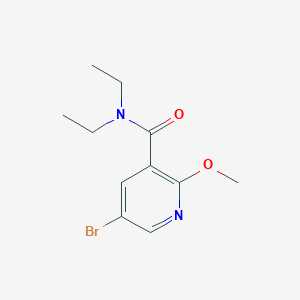![molecular formula C8H12N2O B1485931 1-[(1H-imidazol-1-il)metil]ciclobutan-1-ol CAS No. 2098500-96-8](/img/structure/B1485931.png)
1-[(1H-imidazol-1-il)metil]ciclobutan-1-ol
Descripción general
Descripción
1-[(1H-imidazol-1-yl)methyl]cyclobutan-1-ol is a chemical compound with the molecular formula C8H12N2O and a molecular weight of 152.2 g/mol . This compound features a cyclobutanol ring substituted with an imidazole moiety, making it an interesting subject for various chemical and biological studies.
Aplicaciones Científicas De Investigación
1-[(1H-imidazol-1-yl)methyl]cyclobutan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein-ligand binding.
Industry: Utilized in the development of new materials and catalysts.
Métodos De Preparación
The synthesis of 1-[(1H-imidazol-1-yl)methyl]cyclobutan-1-ol typically involves the reaction of cyclobutanone with imidazole in the presence of a suitable base. One common method includes the use of potassium carbonate as a base and methyl iodide as a methylating agent . The reaction is carried out in an anhydrous solvent such as acetonitrile under nitrogen atmosphere, followed by stirring at room temperature overnight. The progress of the reaction can be monitored using thin-layer chromatography (TLC).
Análisis De Reacciones Químicas
1-[(1H-imidazol-1-yl)methyl]cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The imidazole ring can be reduced under specific conditions.
Mecanismo De Acción
The mechanism of action of 1-[(1H-imidazol-1-yl)methyl]cyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzymes, affecting their catalytic activity. Additionally, the compound can interact with biological membranes, influencing cell signaling pathways .
Comparación Con Compuestos Similares
1-[(1H-imidazol-1-yl)methyl]cyclobutan-1-ol can be compared with other imidazole-containing compounds such as:
1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclobutan-1-ol: Similar structure but with a methyl group on the imidazole ring.
2-(1H-imidazol-1-yl)ethanol: Contains an imidazole ring but with an ethanol group instead of a cyclobutanol ring.
1,4-Bis[(1H-imidazol-1-yl)methyl]benzene: Features two imidazole groups attached to a benzene ring.
Propiedades
IUPAC Name |
1-(imidazol-1-ylmethyl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c11-8(2-1-3-8)6-10-5-4-9-7-10/h4-5,7,11H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKYZFJEBLCBFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN2C=CN=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[6-(Difluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine](/img/structure/B1485849.png)

![12-Methyl-1,4-dioxa-9,12-diazadispiro[4.2.58.25]pentadecan-13-one](/img/structure/B1485851.png)
amine](/img/structure/B1485854.png)
![[(1-Fluorocyclopentyl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B1485855.png)








![2-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]methyl]-3-hydroxycyclohex-2-en-1-one](/img/structure/B1485871.png)
